

Publish Comparison Guide: Structure-Activity Relationship of 4-Fluoro AB-BUTINACA

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Compound of Interest

Compound Name: 4-fluoro AB-BUTINACA

Cat. No.: B10854169

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Executive Summary & Chemical Context

4-fluoro AB-BUTINACA represents a specific structural evolution within the indazole-3-carboxamide class of synthetic cannabinoids. It is the 4-fluorobutyl analog of the internationally controlled substance AB-BUTINACA.

The emergence of this compound follows a classic "cat-and-mouse" pattern in clandestine drug design: as specific linkers or tails are regulated (e.g., the pentyl chain of AB-PINACA), chemists modify the structure to evade legal scheduling while retaining—or often enhancing—biological activity.^[1] The introduction of a fluorine atom at the terminal (

) position of the butyl chain is a critical modification that significantly alters the compound's pharmacodynamics and metabolic stability.

Structural Classification

- Core Scaffold: Indazole (1H-indazole-3-carboxamide).^[2]
- Linker: Amide.
- Head Group: L-Valine amide (derived from "AB" nomenclature).

- Tail Group: 4-Fluorobutyl chain.[3]

Structural Analysis & SAR Map

The pharmacological potency of **4-fluoro AB-BUTINACA** is dictated by the interaction of its four distinct structural domains with the CB1 receptor's hydrophobic binding pocket.

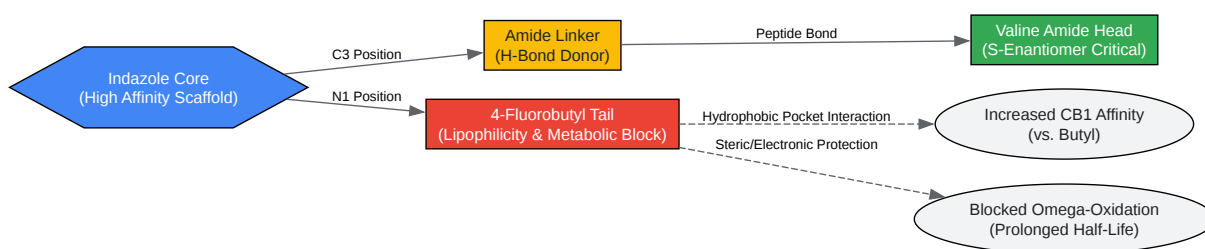
The "Fluorine Effect" in SAR

The substitution of a hydrogen atom with fluorine at the 4-position of the butyl chain (the "tail") is the defining feature of this analog.

- **Electronic Effects:** Fluorine is highly electronegative, altering the electron density of the tail. This can enhance binding affinity through stronger van der Waals interactions with aromatic residues (e.g., Phenylalanine 200) in the CB1 receptor transmembrane helices.
- **Metabolic Blockade:** The C–F bond is extremely stable (approx. 116 kcal/mol). Terminal fluorination blocks the primary metabolic route of -oxidation, preventing the rapid formation of hydroxylated and carboxylated metabolites that typically lead to clearance. This often results in a prolonged half-life and increased in vivo toxicity.

SAR Visualization

The following diagram maps the structural domains of **4-fluoro AB-BUTINACA** and their specific contributions to receptor activity.



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Figure 1: Structural dissection of **4-fluoro AB-BUTINACA** highlighting the functional impact of the N1-tail modification.

Comparative Pharmacology: Performance Metrics

This section objectively compares **4-fluoro AB-BUTINACA** against its parent compound (AB-BUTINACA) and the standard reference ligand JWH-018.

Binding Affinity and Potency

Experimental data indicates that terminal fluorination generally preserves or enhances affinity for the CB1 receptor compared to the unfluorinated alkyl chain.

Compound	Tail Structure	CB1 Affinity (/)	Functional Potency ()	Efficacy ()
4-Fluoro AB-BUTINACA	4-Fluorobutyl	High (nM estimated)*	Very High (Sub-nanomolar)	Full Agonist (~300%)
AB-BUTINACA	1-Butyl	0.299 nM [1]	0.67 nM [1]	Full Agonist (113%)
JWH-018	1-Pentyl	9.0 nM	~10 nM	Full Agonist (100%)

Note on Data Sources: While direct radioligand

values for **4-fluoro AB-BUTINACA** are limited in public literature, Surface Plasmon Resonance (SPR) studies [2] have demonstrated it possesses a stronger binding affinity than JWH-018. Furthermore, analogs with 4-fluorobutyl tails (e.g., MDMB-4F-BUTINACA) consistently show single-digit nanomolar to sub-nanomolar potency (

) [3].

Toxicity & In Vivo Effects

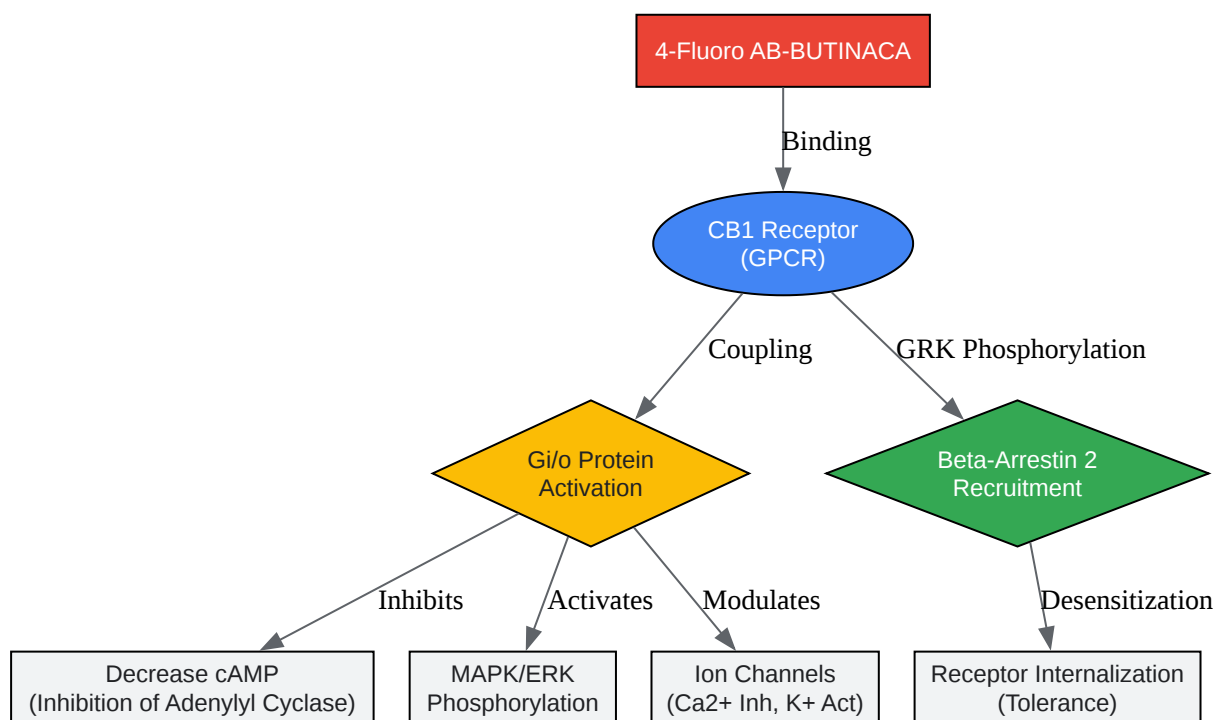
The enhanced stability provided by the fluorine atom translates to potent in vivo effects.

- Acute Toxicity: In murine models, **4-fluoro AB-BUTINACA** exhibits a lower (higher toxicity) compared to JWH-018 [2].
- Tetrad Profile: It induces profound hypothermia, catalepsy, and motor suppression at doses as low as 0.1 mg/kg, characteristic of high-efficacy CB1 agonism.

Signaling Pathway & Mechanism of Action

Upon binding to the CB1 receptor (a G-protein coupled receptor), **4-fluoro AB-BUTINACA** triggers a cascade of intracellular events. The high efficacy of this compound often leads to rapid receptor phosphorylation and

-arrestin recruitment, which is associated with tolerance and adverse effects (e.g., seizures).



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Figure 2: Signal transduction pathway activated by **4-fluoro AB-BUTINACA**. Note the dual activation of G-protein and

-arrestin pathways.

Experimental Methodologies

To validate the SAR profile of **4-fluoro AB-BUTINACA**, the following standardized protocols are recommended. These ensure reproducibility and allow for direct comparison with other SCRAAs.

Protocol A: Functional Binding Assay

Purpose: To measure the intrinsic efficacy (

) and potency (

) of the ligand.

- Membrane Preparation: Use CHO or HEK293 cells stably expressing human CB1 receptors. Harvest and homogenize in ice-cold Tris-EDTA buffer.
- Incubation:
 - Mix 10 g membrane protein with varying concentrations of **4-fluoro AB-BUTINACA** (to M).
 - Add 0.1 nM and 10 M GDP.
 - Incubate for 60 minutes at 30°C.
- Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Analysis: Normalize data to basal (0%) and CP-55,940 (100%) response. Fit to a non-linear regression model (Sigmoidal Dose-Response).

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To determine real-time binding kinetics (

,

) and affinity (

).

- **Sensor Chip:** Immobilize solubilized CB1 receptors onto a lipophilic sensor chip (e.g., L1 chip) to mimic the membrane environment.
- **Analyte Injection:** Inject **4-fluoro AB-BUTINACA** at increasing concentrations (e.g., 6.25 M to 100 M) over the surface.
- **Flow Rate:** Maintain a high flow rate (30 L/min) to minimize mass transport limitations.
- **Regeneration:** Use mild detergent pulses (e.g., CHAPS) to remove bound ligand between cycles.
- **Validation:** Compare sensorgrams against a reference channel (no receptor) to subtract non-specific binding.

Toxicology & Metabolism

Metabolic Stability: Unlike AB-BUTINACA, which is readily metabolized via hydroxylation at the terminal butyl carbon, **4-fluoro AB-BUTINACA** resists this specific pathway.

- **Primary Metabolites:** Hydrolysis of the amide linker (forming the carboxylic acid) and oxidative defluorination are observed, but the rate of clearance is often slower.
- **Forensic Marker:** The presence of the 4-fluoro-butanoic acid metabolite or the intact parent compound in biological matrices is a key indicator of consumption [4].

Safety Warning: Due to the high efficacy and potential for off-target effects, **4-fluoro AB-BUTINACA** poses a significant risk of severe toxicity, including cardiotoxicity and seizures. It is strictly for research and forensic applications.

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